molecular formula C12H23NO4 B12728226 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate CAS No. 93962-70-0

2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate

Cat. No.: B12728226
CAS No.: 93962-70-0
M. Wt: 245.32 g/mol
InChI Key: ILJKDPMCBJOTEF-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate is a specialty methacrylate ester monomer designed for advanced polymer and materials science research. Its molecular structure incorporates both hydrophilic (hydroxyethyl) and ether-based (methoxypropyl) aminoalkyl functionalities, making it a valuable building block for synthesizing tailored polymeric materials with specific properties. Researchers can utilize this monomer to develop novel functional polymers for applications in areas such as biomaterials, where its structure may contribute to hydrogels with controlled water absorption and permeability, similar to those used in contact lenses and wound dressings . In industrial materials research, this compound can be employed to create advanced coatings and adhesives. The reactive methacrylate group allows for facile copolymerization with other monomers, while the tertiary amino and ether groups can be leveraged to modify properties such as adhesion strength, solubility, flexibility, and chemical resistance in the final polymer . Furthermore, the presence of the tertiary amino group in its structure provides a potential site for further chemical modification or for imparting stimuli-responsiveness to the resulting polymers. This monomer is for research use only (RUO) and is intended for the development and chemical analysis of new synthetic polymers in controlled laboratory settings.

Properties

IUPAC Name

2-[2-hydroxyethyl(3-methoxypropyl)amino]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23NO4/c1-11(2)12(15)17-10-7-13(6-8-14)5-4-9-16-3/h14H,1,4-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJKDPMCBJOTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN(CCCOC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239948
Record name 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
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Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93962-70-0
Record name 2-[(2-Hydroxyethyl)(3-methoxypropyl)amino]ethyl 2-methyl-2-propenoate
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Record name 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
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Record name 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
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Record name 2-[(2-hydroxyethyl)(3-methoxypropyl)amino]ethyl methacrylate
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Record name 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
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Preparation Methods

General Synthesis Pathway

The synthesis of 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate involves the esterification of methacrylic acid with a functionalized amino alcohol. The reaction typically proceeds via a two-step process:

  • Preparation of the Amino Alcohol Intermediate
    The amino alcohol intermediate is synthesized by reacting 3-methoxypropylamine with ethylene oxide. This step introduces both the hydroxyethyl and methoxypropyl functionalities into the molecule.

    • Reaction Equation :
      $$
      \text{C₃H₉NO (3-Methoxypropylamine)} + \text{C₂H₄O (Ethylene Oxide)} \rightarrow \text{C₅H₁₁NO₂ (Amino Alcohol)}
      $$

    • Reaction Conditions :

      • Solvent: Water or ethanol
      • Temperature: 50–70°C
      • Catalyst: None required (reaction driven by nucleophilic substitution)
  • Esterification with Methacrylic Acid
    The amino alcohol is then esterified with methacrylic acid to form the final product.

    • Reaction Equation :
      $$
      \text{C₅H₁₁NO₂ (Amino Alcohol)} + \text{C₄H₆O₂ (Methacrylic Acid)} \rightarrow \text{C₁₂H₂₃NO₄ (Final Product)} + H₂O
      $$

    • Reaction Conditions :

      • Solvent: Toluene or xylene
      • Catalyst: Acid catalyst like sulfuric acid or p-toluenesulfonic acid
      • Temperature: 80–120°C
      • Reaction Time: 4–6 hours
    • Process Notes :

      • Water formed during esterification is removed via azeotropic distillation to drive the reaction to completion.
      • The reaction mixture is neutralized post-reaction to remove residual acid.

Alternative Synthesis Routes

Several alternative methods have been explored for optimizing yield and purity:

  • Direct Esterification Using Methacryloyl Chloride
    Instead of methacrylic acid, methacryloyl chloride can be used as an acylating agent:

    • Reaction occurs at room temperature in the presence of a base like triethylamine.
    • Advantage: Faster reaction kinetics.
    • Disadvantage: Requires careful handling due to the corrosive nature of methacryloyl chloride.
  • Enzymatic Catalysis
    Lipase enzymes have been used as biocatalysts for esterification:

    • Eco-friendly and operates under mild conditions.
    • Limited industrial application due to cost and scalability concerns.

Analytical Findings

Purity Analysis

Purity is critical for applications in polymer chemistry:

  • Methods Used :
    • Gas Chromatography (GC)
    • High-Performance Liquid Chromatography (HPLC)
  • Typical Purity Achieved: >98%

Structural Confirmation

The structure of the synthesized compound is confirmed using:

Data Summary

Step Reagents/Conditions Yield (%)
Amino Alcohol Synthesis Ethylene oxide, 3-methoxypropylamine; 50–70°C ~90
Esterification Methacrylic acid, sulfuric acid; 80–120°C ~85
Alternative Route Methacryloyl chloride, triethylamine; RT ~95

Chemical Reactions Analysis

2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications of 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate

This compound (HEMA-MA) is a versatile methacrylic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, combining hydrophilic (hydroxyethyl) and hydrophobic (methoxypropyl) characteristics, makes it valuable in applications requiring specific solubility and interaction properties.

Chemistry

HEMA-MA is used as a monomer in synthesizing various polymers and copolymers. Its reactivity in polymerization processes makes it valuable in materials science and biochemistry.

Chemical Reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, using reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: Involves replacing one atom or a group of atoms with another.

Biology

Due to its biocompatibility and low toxicity, HEMA-MA is used in developing hydrogels and other biomaterials for drug delivery and tissue engineering.

Biological Activities:

  • Antimicrobial Properties: Derivatives of HEMA-MA have shown potential as antimicrobial agents. The incorporation of quaternary ammonium groups into methacrylate copolymers enhances antibacterial activity against various pathogens.
    • The antimicrobial activity is attributed to the positive charge on the copolymers, which facilitates interaction with negatively charged bacterial membranes.
  • Minimum Inhibitory Concentration (MIC): Studies report MIC values for HEMA-based copolymers against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant antibacterial effects.

Medicine

HEMA-MA is used in synthesizing biocompatible cationic polymers for antimicrobial applications.

Industry

HEMA-MA is used as a crosslinking agent in the production of adhesives, coatings, and other polymer-based products.

Comparison with Similar Compounds

Key Observations:

Structural Differences: The target compound uniquely combines a tertiary amine with hydroxyl and methoxy groups, whereas 2-dimethylaminoethyl methacrylate lacks hydroxyl/methoxy substituents, making it more hydrophobic .

Reactivity and Solubility: The hydroxyl and methoxy groups in the target compound enhance water solubility compared to 2-dimethylaminoethyl methacrylate, which relies solely on a polar amine for solubility. The tertiary amine in the target compound may enable protonation in acidic environments, a feature absent in 2-hydroxypropyl methacrylate.

Applications: 2-Dimethylaminoethyl methacrylate is used in pharmaceutical coatings due to its amine-driven adhesion and film-forming properties . 2-Hydroxypropyl methacrylate is employed in hydroxyl-reactive systems (e.g., polyurethanes, epoxies) . The target compound’s multifunctionality makes it suitable for advanced applications like stimuli-responsive hydrogels or antimicrobial coatings.

Notes

  • Contradictions and Gaps: Limited data exist on the target compound’s exact molecular weight, synthesis, or commercial applications. References to similar compounds suggest plausible properties but require experimental validation.
  • Nomenclature Clarification: Despite overlapping terms (e.g., "hydroxyethyl" in synonyms for 2-hydroxypropyl methacrylate), these compounds are distinct in structure and function .

Biological Activity

2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate (commonly referred to as HEMA-MA) is a methacrylic compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and polymer science. This article explores the biological activity of HEMA-MA, including its antimicrobial properties, biocompatibility, and cytotoxicity, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.31 g/mol
  • CAS Number : 93962-70-0

Biological Activity Overview

The biological activity of HEMA-MA can be categorized into three main areas: antimicrobial properties , biocompatibility , and cytotoxicity .

Antimicrobial Properties

Recent studies have highlighted the potential of HEMA-MA derivatives as antimicrobial agents. The incorporation of quaternary ammonium groups into methacrylate copolymers has been shown to enhance their antibacterial activity against various pathogens.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the positive charge on the copolymers, which facilitates interaction with negatively charged bacterial membranes.
  • Minimum Inhibitory Concentration (MIC) : A study reported MIC values for HEMA-based copolymers against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant antibacterial effects:
    Copolymer CompositionMIC (µg/mL)S. aureusP. aeruginosa
    P(MTABuI-co-HEMA)888
    P(MTAMeI-co-HEMA)32128128
    This indicates that while HEMA enhances biocompatibility, it may reduce antimicrobial efficacy when present in higher concentrations .

Biocompatibility

HEMA-MA is often used in medical applications due to its favorable biocompatibility profile.

  • Tissue Interaction : Studies indicate that polymers based on HEMA exhibit low cytotoxicity and thrombogenicity, making them suitable for use in medical devices such as contact lenses and drug delivery systems .
  • Cytokine Response : In vitro studies have shown that exposure to HEMA can upregulate pro-inflammatory cytokines such as IL-6 and IL-8 in certain cell types, which may indicate a localized inflammatory response but does not necessarily equate to systemic toxicity .

Cytotoxicity

While HEMA-MA demonstrates beneficial properties, some studies have reported cytotoxic effects at certain concentrations.

  • Cell Morphology Changes : Exposure to high concentrations of HEMA has been associated with morphological changes in fibroblast-like cells, leading to cell retraction and granule formation .
  • Dose Dependency : The cytotoxic effects appear to be dose-dependent, with higher concentrations resulting in more pronounced cellular damage and inflammation .

Case Studies

Several case studies provide insight into the practical applications of HEMA-MA:

  • Antimicrobial Coatings : Research has demonstrated that coatings made from HEMA-based polymers can significantly reduce microbial colonization on medical devices, showcasing their potential for preventing infections in clinical settings.
  • Controlled Drug Release Systems : HEMA-MA has been utilized in the fabrication of hydrogels for controlled release applications, where its biocompatibility and ability to form stable gels under physiological conditions are advantageous.

Q & A

Q. What are the recommended synthesis routes for 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate, and how can reaction conditions be optimized?

Synthesis of structurally analogous methacrylates (e.g., hydroxypropyl methacrylate) typically involves esterification or transesterification reactions. For example, hydroxypropyl methacrylate is synthesized via the reaction of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like NaOH . For the target compound, a similar approach could involve reacting methacrylic acid with a pre-synthesized amino alcohol (e.g., 2-((2-hydroxyethyl)(3-methoxypropyl)amine) under controlled pH and temperature. Optimization may require adjusting molar ratios (e.g., 1:1.2 for methacrylic acid:amino alcohol), using inhibitors like hydroquinone to prevent polymerization, and monitoring reaction progress via FTIR for ester bond formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methacrylate (δ ~5.6 and ~6.1 ppm for vinyl protons) and tertiary amine groups (δ ~2.3–2.8 ppm for N-CH3_3) .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify residual monomers. A validated method for dimethylaminoethyl methacrylate (analogous compound) uses a C18 column and acetonitrile/water (60:40) mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., calculated for C12_{12}H23_{23}NO4_4: 269.16 g/mol) and fragmentation patterns .

Q. How does this monomer contribute to polymer properties in copolymerization studies?

The tertiary amine and hydroxyl groups in the monomer enable hydrogen bonding and crosslinking, enhancing mechanical strength and thermal stability in polymers. For example, tri-methoxy silyl propyl methacrylate increases Shore D hardness by 42% in silicone-acrylate nanocomposites due to siloxane crosslinking . Similarly, incorporating this monomer into acrylic copolymers could improve adhesion (via amine interactions) and hydrophilicity (via hydroxyl groups), making it suitable for coatings or biomedical hydrogels .

Advanced Research Questions

Q. How can experimental design methods (e.g., Taguchi or central composite design) optimize the monomer’s concentration in polymer formulations?

  • Taguchi Method : Use an L16 orthogonal array to evaluate the effect of monomer concentration, initiator type, and crosslinker ratio on properties like hardness or glass transition temperature (Tg). For example, tri-methoxy silyl propyl methacrylate’s optimal concentration was determined to maximize hardness via ANOVA analysis .
  • Central Composite Design : Model interactions between monomer content and solvent composition in automotive clearcoats. This approach identified that 15–20 wt% of special monomers (e.g., isobornyl acrylate) balances solids content and hardness independently of Tg .

Q. What strategies mitigate data contradictions in copolymerization kinetics studies involving this monomer?

Contradictions in reactivity ratios or conversion rates may arise due to:

  • Side reactions : Monitor for hydrolysis of the methacrylate group under basic conditions using in-situ FTIR.
  • Solvent effects : Compare kinetics in polar (e.g., DMF) vs. non-polar (toluene) solvents. Polar solvents stabilize transition states, accelerating polymerization .
  • Inhibitor interference : Pre-purify monomers to remove stabilizers like MEHQ, which can delay initiation .

Q. How can the monomer’s stability under varying pH and temperature conditions be systematically evaluated?

  • Accelerated Aging Studies : Store the monomer at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. For hydroxypropyl methacrylate, degradation products include methacrylic acid and propylene glycol .
  • pH Stability Tests : Dissolve the monomer in buffers (pH 3–10) and monitor ester hydrolysis via 1H^1H-NMR. Tertiary amines may protonate at low pH, altering reactivity .

Q. What methodologies validate the quantification of residual monomers in polymer matrices?

  • Sample Preparation : Extract residual monomers from polymer films using Soxhlet extraction with THF.
  • Validation Parameters : Follow pharmacopeial guidelines (e.g., USP) for linearity (R2^2 > 0.995), precision (%RSD < 2%), and recovery (95–105%). For dimethylaminoethyl methacrylate, a detection limit of 0.1% was achieved using HPLC .

Q. What safety protocols are critical when handling this monomer in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS Category 4 toxicity) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Tertiary amines can cause skin irritation .
  • Storage : Add 50–100 ppm hydroquinone monomethyl ether (MEHQ) as a stabilizer and store at 2–8°C in amber glass .

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